molecular formula C13H18N4OS2 B5715713 N,N-diethyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N,N-diethyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5715713
M. Wt: 310.4 g/mol
InChI Key: ADWUMUBDFDFWKG-UHFFFAOYSA-N
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Description

N,N-diethyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'DMTTH' and is a member of the thioamide family of compounds. DMTTH has been synthesized using various methods and has been studied for its mechanism of action and biochemical effects.

Mechanism of Action

The mechanism of action of DMTTH is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DMTTH has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMTTH has been shown to have a number of biochemical and physiological effects. It has been demonstrated to have antioxidant properties, which may contribute to its anti-cancer effects. Additionally, DMTTH has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMTTH in lab experiments is its high purity and yield, which makes it easy to obtain and work with. Additionally, DMTTH has been shown to have low toxicity, which makes it a safe compound to work with in lab experiments. However, one of the limitations of using DMTTH in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on DMTTH. One area of research is to further elucidate its mechanism of action, which may provide insight into its potential applications in various fields of scientific research. Additionally, further studies are needed to determine the optimal dosage and administration of DMTTH for its potential use in cancer therapy. Finally, research is needed to investigate the potential applications of DMTTH in other areas, such as inflammatory diseases and neurodegenerative disorders.
Conclusion:
In conclusion, DMTTH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been studied for its mechanism of action and biochemical effects. DMTTH has been shown to have anti-cancer properties and may have potential applications in the treatment of other diseases. Further research is needed to fully understand its mechanism of action and to investigate its potential applications in various fields of scientific research.

Synthesis Methods

DMTTH can be synthesized using various methods, including the reaction of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol with diethyl chloroacetate in the presence of a base. The reaction proceeds through the formation of an intermediate which is then treated with diethylamine to yield the final product, DMTTH. This method has been optimized to yield high purity and yield of DMTTH.

Scientific Research Applications

DMTTH has been studied for its potential applications in various fields of scientific research. One of the key areas of research is in the field of cancer treatment, where DMTTH has been shown to have anti-cancer properties. It has been demonstrated to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N,N-diethyl-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS2/c1-4-17(5-2)11(18)9-20-13-15-14-12(16(13)3)10-7-6-8-19-10/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWUMUBDFDFWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(N1C)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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